2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 886955-29-9
Cat. No.: VC4559757
Molecular Formula: C16H11F4N3O3S2
Molecular Weight: 433.4
* For research use only. Not for human or veterinary use.
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide - 886955-29-9](/images/structure/VC4559757.png)
Specification
CAS No. | 886955-29-9 |
---|---|
Molecular Formula | C16H11F4N3O3S2 |
Molecular Weight | 433.4 |
IUPAC Name | 2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Standard InChI | InChI=1S/C16H11F4N3O3S2/c17-9-5-6-12-13(7-9)28(25,26)23-15(22-12)27-8-14(24)21-11-4-2-1-3-10(11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23) |
Standard InChI Key | WJZUDNKJCAZMDA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Introduction
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom and a trifluoromethyl group enhances its structural complexity and potential therapeutic properties.
Synthesis Methods
The synthesis of benzothiadiazine derivatives typically involves several steps:
-
Formation of the Benzothiadiazine Scaffold: Initial steps may include reactions involving thiadiazine derivatives to form the benzothiadiazine ring.
-
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as the sulfanyl and trifluoromethyl groups.
-
Purification: Techniques like chromatography are used to purify the final product.
Potential Applications
Benzothiadiazine derivatives are explored for their diverse biological activities, including:
-
Antimicrobial and Anticancer Properties: These compounds have shown potential in treating various diseases due to their ability to interact with biological targets.
-
Pharmaceutical Intermediates: They serve as valuable building blocks in the development of new pharmaceuticals.
Table: Comparison of Benzothiadiazine Derivatives
Compound | Molecular Weight (g/mol) | Solubility | Potential Applications |
---|---|---|---|
N-(2,3-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | Approximately 393.45 | Moderate in organic solvents, limited in water | Antimicrobial, anticancer, metabolic disorders |
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide | Approximately 433.4 | Moderate in organic solvents, limited in water | Pharmaceutical intermediate, medicinal chemistry |
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | Not specified | Expected moderate in organic solvents, limited in water | Potential therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume